molecular formula C8H5IN2O2 B11759932 6-Iodo-1H-benzimidazole-2-carboxylic acid

6-Iodo-1H-benzimidazole-2-carboxylic acid

Cat. No.: B11759932
M. Wt: 288.04 g/mol
InChI Key: NDWHGCFUWLJBHP-UHFFFAOYSA-N
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Description

6-Iodo-1H-benzimidazole-2-carboxylic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-Iodo-1H-benzimidazole-2-carboxylic acid typically involves the iodination of benzimidazole derivatives followed by carboxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent such as chloroformic acid .

Industrial production methods often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

6-Iodo-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of 6-amino-1H-benzimidazole-2-carboxylic acid .

Scientific Research Applications

6-Iodo-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-1H-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-Iodo-1H-benzimidazole-2-carboxylic acid can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in the combination of the iodine atom and carboxylic acid group, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

6-iodo-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

NDWHGCFUWLJBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)C(=O)O

Origin of Product

United States

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